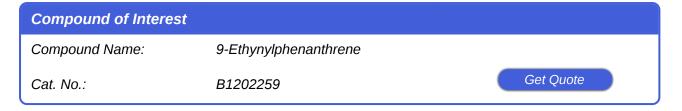


## An In-depth Technical Guide to 9-Ethynylphenanthrene: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**9-Ethynylphenanthrene** is a polycyclic aromatic hydrocarbon (PAH) functionalized with an ethynyl group. This terminal alkyne moiety imparts unique chemical reactivity and photophysical properties to the phenanthrene core, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its rigid, planar structure and reactive handle allow for its incorporation into larger conjugated systems, polymers, and biologically active molecules. This guide provides a comprehensive overview of the key chemical data, a detailed synthetic protocol, and an example of an advanced experimental workflow involving **9-ethynylphenanthrene**.

### **Core Data Presentation**

The fundamental physicochemical properties of **9-ethynylphenanthrene** are summarized in the table below for quick reference.



Property	Value	Citations
Molecular Formula	C16H10	[1][2][3][4][5]
Molecular Weight	202.25 g/mol	[1][3][4][5]
CAS Number	32870-98-7	[1][2][4][5]
Appearance	Yellow powder/solid	[2][4][5]
Melting Point	61-67 °C	[2][4][5]
Purity	≥96% to ≥99% (GC)	[1][2][4][5]
Synonyms	9-(ethynyl)phenanthrene	[3]

## **Experimental Protocols**

The primary route for the synthesis of **9-ethynylphenanthrene** is the Sonogashira cross-coupling reaction.[1] This powerful method involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl halide. In this case, 9-bromophenanthrene is coupled with a protected acetylene source, such as ethynyltrimethylsilane, followed by a deprotection step.

# Synthesis of 9-Ethynylphenanthrene via Sonogashira Coupling

This protocol is a two-step process: (1) the Sonogashira coupling of 9-bromophenanthrene with ethynyltrimethylsilane, and (2) the deprotection of the resulting silylated compound.

Step 1: Sonogashira Coupling of 9-Bromoanthracene and Ethynyltrimethylsilane

#### Reaction Scheme:

(9-bromophenanthrene) + (ethynyltrimethylsilane) --[Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, CuI, Et<sub>3</sub>N]--> 9- ((trimethylsilyl)ethynyl)phenanthrene

#### Materials:

• 9-bromophenanthrene (1.0 eq)



- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>; 0.02-0.05 eq)
- Copper(I) iodide (CuI; 0.04-0.10 eq)
- Anhydrous tetrahydrofuran (THF) or a mixture of toluene and triethylamine (Et₃N)
- Ethynyltrimethylsilane (1.2-1.5 eq)
- · Ethyl acetate
- Agueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Schlenk flask and standard glassware for inert atmosphere chemistry
- Thin-layer chromatography (TLC) plates and developing chamber
- Rotary evaporator
- Silica gel for column chromatography

#### Procedure:

- Reaction Setup: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9-bromophenanthrene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
- Solvent and Base Addition: Add a degassed solvent such as anhydrous THF or a mixture of toluene and triethylamine. The triethylamine also serves as the base.
- Reagent Addition: To the stirred mixture, add ethynyltrimethylsilane (1.2-1.5 eq) via syringe.
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.



- Workup:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of ammonium chloride to remove the amine base.
  - Separate the organic layer and wash it with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography to obtain 9- ((trimethylsilyl)ethynyl)phenanthrene.

Step 2: Deprotection of 9-((trimethylsilyl)ethynyl)phenanthrene

**Reaction Scheme:** 

9-((trimethylsilyI)ethynyI)phenanthrene --[K2CO3, MeOH/THF]--> 9-ethynyIphenanthrene

#### Materials:

- 9-((trimethylsilyl)ethynyl)phenanthrene (from Step 1)
- Methanol (MeOH)
- Tetrahydrofuran (THF)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Water
- · Diethyl ether or ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

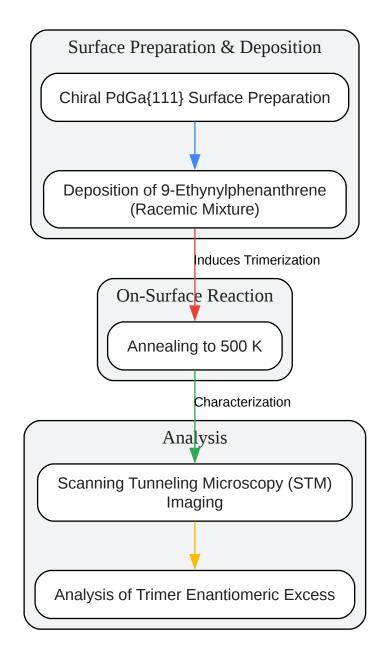


- Reaction Setup: Dissolve the purified 9-((trimethylsilyl)ethynyl)phenanthrene in a mixture of methanol and tetrahydrofuran.
- Reagent Addition: Add a base such as potassium carbonate to the solution.
- Reaction Conditions: Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.
- Workup:
  - Quench the reaction by adding water.
  - Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
  - Wash the combined organic layers with water and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Final Product: The resulting solid is **9-ethynylphenanthrene**. Further purification by recrystallization or column chromatography may be performed if necessary.

## **Mandatory Visualization**

The following diagram illustrates the experimental workflow for the enantioselective trimerization of **9-ethynylphenanthrene** on a chiral metal surface, a process with applications in asymmetric catalysis and materials science.





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Caption: Workflow for enantioselective trimerization.

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